molecular formula C₁₉H₁₄D₈N₆O₆S₂ B1154404 N-Desisopropyl Delavirdine N-Sulfate-d8

N-Desisopropyl Delavirdine N-Sulfate-d8

Cat. No.: B1154404
M. Wt: 502.59
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desisopropyl Delavirdine N-Sulfate-d8 is a deuterated metabolite of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Its molecular formula is C₁₉D₈H₁₄N₆O₆S₂, with a molecular weight of 502.594 . The compound features deuterium substitution at eight hydrogen positions, enhancing its stability and utility as an internal standard in pharmacokinetic and metabolic studies. It is derived from delavirdine via N-desalkylation (removal of the isopropyl group) followed by sulfation at the pyridine ring .

Properties

Molecular Formula

C₁₉H₁₄D₈N₆O₆S₂

Molecular Weight

502.59

Synonyms

N-[2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid-d8;  [2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid-d8_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Dose-Dependent Metabolism : In mice, N-desisopropyl delavirdine formation saturates at high doses, shifting metabolism toward amide bond cleavage .

Enzyme Interactions : Sulfotransferase activity (e.g., NDST-1) is essential for sulfate conjugation, as shown in recombinant enzyme studies .

Analytical Utility : Deuterated standards improve the precision of LC-MS/MS assays, enabling reliable quantification of low-abundance metabolites .

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